molecular formula C19H18N4O5 B415437 8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B415437
M. Wt: 382.4g/mol
InChI Key: NOWOUEHISHAHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound with a unique structure that includes a nitrophenyl group and a tetrahydropyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common method starts with the nitration of phenol to produce 4-nitrophenol, which is then used as a precursor . The subsequent steps involve the formation of the tetrahydropyrimidoquinoline core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various nitro and amino derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydropyrimidoquinoline core can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione lies in its specific nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new molecules with tailored properties for various applications.

Properties

Molecular Formula

C19H18N4O5

Molecular Weight

382.4g/mol

IUPAC Name

8,8-dimethyl-5-(4-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C19H18N4O5/c1-19(2)7-11-14(12(24)8-19)13(9-3-5-10(6-4-9)23(27)28)15-16(20-11)21-18(26)22-17(15)25/h3-6,13H,7-8H2,1-2H3,(H3,20,21,22,25,26)

InChI Key

NOWOUEHISHAHEY-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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